molecular formula C12H24O4 B11774170 1,5,9,13-Tetraoxacyclohexadecane CAS No. 295-89-6

1,5,9,13-Tetraoxacyclohexadecane

Cat. No.: B11774170
CAS No.: 295-89-6
M. Wt: 232.32 g/mol
InChI Key: QNTPNTFBQZBRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,9,13-Tetraoxacyclohexadecane is a macrocyclic compound with the molecular formula C12H24O4. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.

Preparation Methods

1,5,9,13-Tetraoxacyclohexadecane can be synthesized through several methods. One common synthetic route involves the cyclization of diethylene glycol with ethylene glycol dichloride under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a strong base like sodium hydride (NaH) to facilitate the cyclization process. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

In industrial production, the synthesis of this compound may involve more scalable methods, such as continuous flow processes, to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

1,5,9,13-Tetraoxacyclohexadecane undergoes various chemical reactions, including complexation, substitution, and oxidation.

    Complexation: This compound forms stable complexes with metal cations, such as lithium, sodium, and potassium. The complexation process involves the coordination of the ether oxygen atoms with the metal cations, resulting in the formation of a stable ring structure.

    Substitution: this compound can undergo nucleophilic substitution reactions, where one of the ether oxygen atoms is replaced by a nucleophile. Common reagents for these reactions include alkyl halides and strong bases.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1,5,9,13-Tetraoxacyclohexadecane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry to form stable complexes with metal cations

    Biology: In biological research, this compound is used to study ion transport and membrane permeability. Its ability to form complexes with metal cations makes it a valuable tool for investigating the role of metal ions in biological systems.

    Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. The ability to form stable complexes with metal cations can be leveraged to enhance the solubility and bioavailability of certain drugs.

    Industry: In industrial applications, this compound is used as a phase transfer catalyst to facilitate the transfer of reactants between different phases in a chemical reaction. This property is particularly useful in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,5,9,13-Tetraoxacyclohexadecane primarily involves its ability to form stable complexes with metal cations. The ether oxygen atoms in the compound coordinate with the metal cations, resulting in the formation of a stable ring structure. This complexation process can influence various chemical and biological processes, such as ion transport, catalysis, and drug delivery.

Comparison with Similar Compounds

1,5,9,13-Tetraoxacyclohexadecane is similar to other crown ethers, such as 18-crown-6 and 12-crown-4. it has unique properties that distinguish it from these compounds.

    18-Crown-6: This compound has a larger ring size and can form complexes with larger cations, such as potassium. In contrast, this compound has a smaller ring size and is more selective for smaller cations, such as lithium and sodium.

    12-Crown-4: This compound has a smaller ring size and is more selective for smaller cations, such as lithium. this compound has a larger ring size and can form more stable complexes with a wider range of cations.

Properties

CAS No.

295-89-6

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

1,5,9,13-tetraoxacyclohexadecane

InChI

InChI=1S/C12H24O4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h1-12H2

InChI Key

QNTPNTFBQZBRCK-UHFFFAOYSA-N

Canonical SMILES

C1COCCCOCCCOCCCOC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.